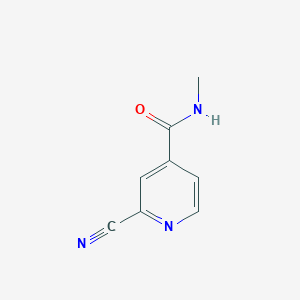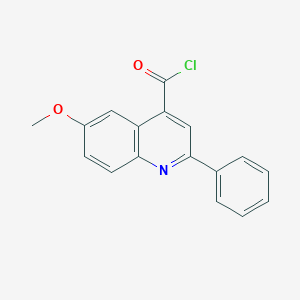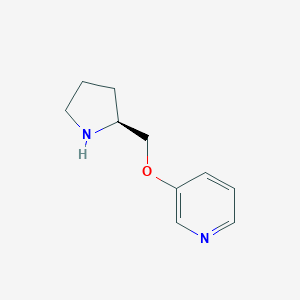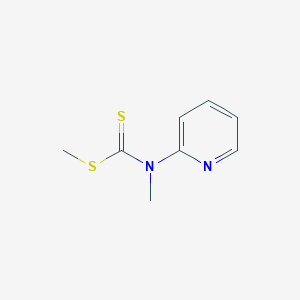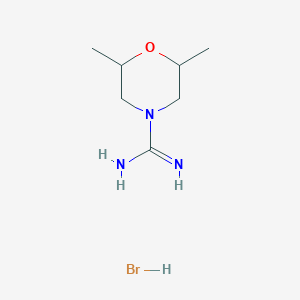
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide (DMCC) is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. It is a white or off-white crystalline powder that is soluble in water and has a molecular formula of C7H15N3O.Br.
Wirkmechanismus
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide works by inhibiting the activity of enzymes that are involved in the replication of cancer cells and viruses. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide has been shown to have a variety of biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide has several advantages for use in lab experiments. It is stable, easy to synthesize, and has a high purity. However, it can be toxic at high concentrations and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for research on 2,6-dimethylmorpholine-4-carboximidamide Hydrobromide. It could be further studied for its antiviral properties and used in the development of new antiviral drugs. It could also be investigated for its potential as a neuroprotective agent and used in the treatment of neurodegenerative diseases. Additionally, 2,6-dimethylmorpholine-4-carboximidamide Hydrobromide could be studied for its potential use in combination with other drugs to enhance their efficacy.
Synthesemethoden
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide can be synthesized by reacting 2,6-dimethylmorpholine with cyanamide in the presence of hydrobromic acid. The reaction yields 2,6-dimethylmorpholine-4-carboximidamide Hydrobromide as a hydrobromide salt.
Wissenschaftliche Forschungsanwendungen
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide has been studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antitumor and antiviral properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
175201-45-3 |
|---|---|
Produktname |
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide |
Molekularformel |
C7H16BrN3O |
Molekulargewicht |
238.13 g/mol |
IUPAC-Name |
2,6-dimethylmorpholine-4-carboximidamide;hydrobromide |
InChI |
InChI=1S/C7H15N3O.BrH/c1-5-3-10(7(8)9)4-6(2)11-5;/h5-6H,3-4H2,1-2H3,(H3,8,9);1H |
InChI-Schlüssel |
QHSSSKMWGGMZMN-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=N)N.Br |
Kanonische SMILES |
CC1CN(CC(O1)C)C(=N)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




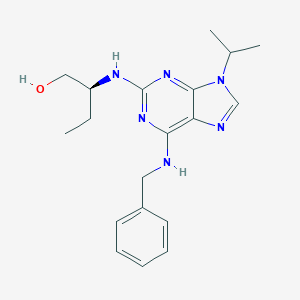
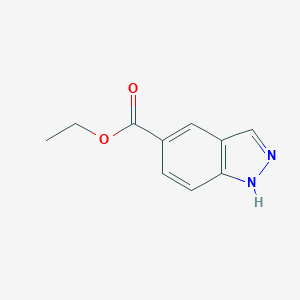
![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)


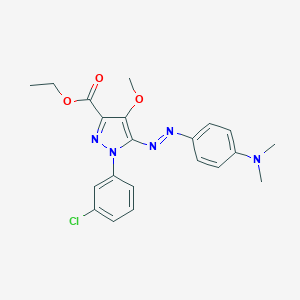
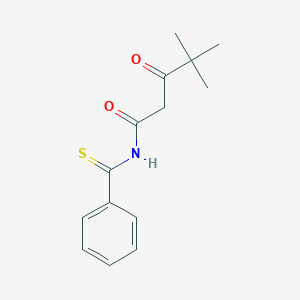

![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
